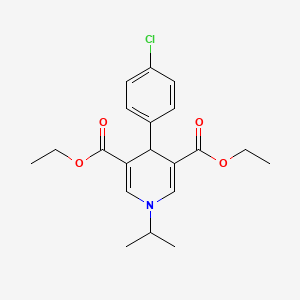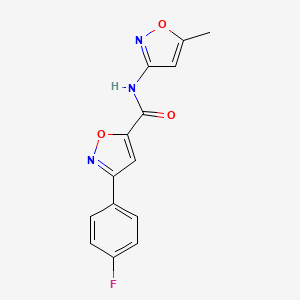![molecular formula C20H19BrN2O4 B4746333 4-{[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]amino}butanoic acid](/img/structure/B4746333.png)
4-{[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]amino}butanoic acid
Descripción general
Descripción
4-{[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]amino}butanoic acid, also known as BBABA, is a chemical compound with potential applications in scientific research. This compound is a derivative of the amino acid, aspartic acid, and is known to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-{[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]amino}butanoic acid is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. 4-{[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]amino}butanoic acid has also been shown to inhibit the activity of histone deacetylase (HDAC), which is an enzyme involved in the regulation of gene expression.
Biochemical and Physiological Effects:
4-{[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]amino}butanoic acid has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the activity of COX-2 and HDAC, and exhibit anti-inflammatory and antioxidant properties. 4-{[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]amino}butanoic acid has also been reported to have neuroprotective effects and to improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-{[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]amino}butanoic acid has several advantages as a research tool, including its potential as a cancer therapeutic agent, its anti-inflammatory and antioxidant properties, and its neuroprotective effects. However, there are also limitations to its use in lab experiments. 4-{[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]amino}butanoic acid may have off-target effects on other enzymes, and its mechanism of action is not fully understood. Additionally, 4-{[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]amino}butanoic acid may have limited solubility in water, which could affect its bioavailability.
Direcciones Futuras
There are several future directions for research on 4-{[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]amino}butanoic acid. One area of interest is the development of 4-{[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]amino}butanoic acid as a cancer therapeutic agent. Further studies are needed to determine the optimal dosage and delivery method for 4-{[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]amino}butanoic acid, as well as its potential side effects. Another area of interest is the investigation of 4-{[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]amino}butanoic acid's neuroprotective effects and its potential as a treatment for neurological disorders. Additionally, further studies are needed to better understand the mechanism of action of 4-{[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]amino}butanoic acid and to identify its molecular targets.
Aplicaciones Científicas De Investigación
4-{[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]amino}butanoic acid has been found to have potential applications in scientific research, particularly in the field of cancer research. It has been reported to inhibit the growth of cancer cells, specifically breast cancer cells, by inducing apoptosis. 4-{[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]amino}butanoic acid has also been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.
Propiedades
IUPAC Name |
4-[[(E)-2-benzamido-3-(4-bromophenyl)prop-2-enoyl]amino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O4/c21-16-10-8-14(9-11-16)13-17(20(27)22-12-4-7-18(24)25)23-19(26)15-5-2-1-3-6-15/h1-3,5-6,8-11,13H,4,7,12H2,(H,22,27)(H,23,26)(H,24,25)/b17-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGDMMRYOUHKJF-GHRIWEEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Br)C(=O)NCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Br)/C(=O)NCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4746268.png)
![5-anilino-3-[(4-methylphenyl)thio]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B4746276.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B4746279.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B4746285.png)

![methyl 3-{[N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate](/img/structure/B4746298.png)
![methyl 5-benzyl-2-[({2-[(cyclohexylamino)carbonothioyl]hydrazino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4746299.png)

![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-fluorophenyl)urea](/img/structure/B4746318.png)
![1-[2-(2-chloro-4-fluorophenoxy)propanoyl]-4-phenylpiperazine](/img/structure/B4746323.png)

![methyl 4-{[3-(2-hydroxyethyl)-4-(3-phenylpropyl)-1-piperazinyl]methyl}benzoate](/img/structure/B4746356.png)
![2-(4-butoxyphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B4746363.png)